molecular formula C14H9F4NO4S B8309575 4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid

4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid

Cat. No. B8309575
M. Wt: 363.29 g/mol
InChI Key: CPAJSOGQAMJKQJ-UHFFFAOYSA-N
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Patent
US05130119

Procedure details

Analogously to Example 10, 2.21 g (10 mmol) of 4-chlorosulfonyl-benzoic acid is reacted with 1.79 g (10 mmol) of 4-fluoro-3-(trifluoromethyl)-aniline in pyridine and the crude product is crystallized from ethanol. 3.3 g=90.84 mmol of crystalline product is obtained. Melting point 238°-241° C.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][C:16]=1[C:22]([F:25])([F:24])[F:23]>N1C=CC=CC=1>[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][S:2]([C:5]2[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=2)(=[O:4])=[O:3])=[CH:17][C:16]=1[C:22]([F:23])([F:24])[F:25]

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.79 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NS(=O)(=O)C1=CC=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 90.84 mmol
YIELD: CALCULATEDPERCENTYIELD 908.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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